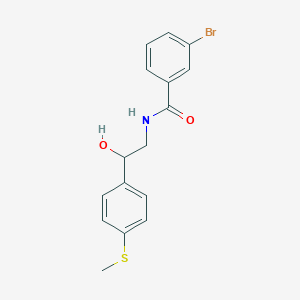

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

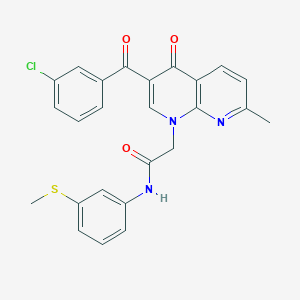

The synthesis of similar compounds often involves reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis, is also a common method used in the synthesis of such compounds .Chemical Reactions Analysis

Reactions at the benzylic position are common in compounds like this, including free radical bromination, nucleophilic substitution, and oxidation . Protodeboronation of alkyl boronic esters is also a common reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Practical Synthesis of CCR5 Antagonists : A study by Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, highlighting the synthesis process's efficiency and the potential for cost-effective production without chromatographic purification (Ikemoto et al., 2005).

Antipathogenic Activity of Thiourea Derivatives : Research conducted by Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized acylthioureas for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against biofilm-forming strains (Limban, Marutescu, & Chifiriuc, 2011).

Reactions Involving Brominated Benzolactone/Lactam : Kammel et al. (2015) explored the reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea, leading to products that suggest potential in synthesizing novel compounds through Eschenmoser coupling reaction, ring transformation, or dimerization (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Applications in Antimicrobial and Antipsychotic Agents

Antimicrobial Properties of Benzoylthioureas : A study by Limban et al. (2011) on new acylthiourea derivatives showed activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Limban, Missir, Chiriţă, Nițulescu, Cǎproiu, Chifiriuc, & Israil, 2011).

Potential Antipsychotic Agents : Research by Högberg et al. (1990) synthesized compounds related to (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, examining their antidopaminergic properties and suggesting their suitability for investigating dopamine D-2 mediated responses (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).

Metal Complexes Synthesis

- Synthesis of Cu(II) and Ni(II) Complexes : A study by Binzet et al. (2009) on 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives and their metal complexes revealed insights into their synthesis and characterization, contributing to the understanding of metal-ligand interactions (Binzet, Külcü, Flörke, & Arslan, 2009).

Eigenschaften

IUPAC Name |

3-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-21-14-7-5-11(6-8-14)15(19)10-18-16(20)12-3-2-4-13(17)9-12/h2-9,15,19H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTWOLHEEDRGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(6,7-dimethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}phenyl)-4-fluorobenzamide](/img/structure/B2934220.png)

![1-[2-(Aminomethyl)phenyl]-N-isoproplmethane-sulfonamide hydrochloride](/img/structure/B2934221.png)

![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)

![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)

![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)